acetonitrile CAS No. 1454881-61-8](/img/structure/B2778737.png)

(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

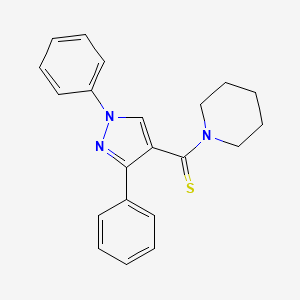

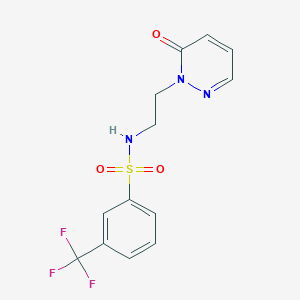

“(2E)-(5-Chloro-2-fluorophenyl)sulfonyl acetonitrile” is a chemical compound with the molecular formula C13H12ClFN2O2S . It has an average mass of 314.763 Da and a monoisotopic mass of 314.029205 Da . This compound has potential applications in scientific research, particularly in medicinal chemistry and drug development.

Synthesis Analysis

Piperidine derivatives, such as “(2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

Pharmaceutical Research: Vonoprazan Impurity Synthesis

This compound is structurally related to impurities found in the synthesis of Vonoprazan , a potent proton pump inhibitor used in the treatment of acid-related diseases . Its role in the synthesis process is crucial for the development of high-purity pharmaceuticals and understanding the pharmacokinetics of the drug.

Organic Synthesis: Suzuki–Miyaura Coupling

The compound’s sulfonyl and nitrile groups make it a potential candidate for cross-coupling reactions like the Suzuki–Miyaura coupling . This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Material Science: Boron Reagent Selection

In material science, particularly in the selection of boron reagents, this compound could be used to study the transmetalation phase in Suzuki–Miyaura coupling , which is essential for creating new materials with specific electronic properties .

Chemical Biology: Tuberculosis Treatment Research

Chemical derivatives of this compound may exhibit biological activity against Mycobacterium tuberculosis , the bacteria responsible for tuberculosis. Research into its derivatives could lead to the development of new antitubercular agents .

Fluorine Chemistry: Synthesis of Fluorinated Compounds

The fluorine atom in the compound’s structure makes it relevant in the synthesis of fluorinated organic compounds, which are important in medicinal chemistry and agrochemicals due to their unique reactivity and biological activity .

Analytical Chemistry: Impurity Analysis

As an impurity in pharmaceutical compounds, it can be used as a standard in analytical methods to quantify and qualify impurities during drug synthesis, ensuring the safety and efficacy of pharmaceutical products .

properties

IUPAC Name |

(2E)-2-(5-chloro-2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2O2S/c14-9-4-5-10(15)12(7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDORTZQADDZPJO-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)Cl)F)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN/C(=C(\C#N)/S(=O)(=O)C2=C(C=CC(=C2)Cl)F)/C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2778654.png)

![(2Z)-6-bromo-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2778655.png)

![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)

![N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778660.png)

![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide](/img/structure/B2778662.png)

![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)

![2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2778668.png)

![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)

![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)